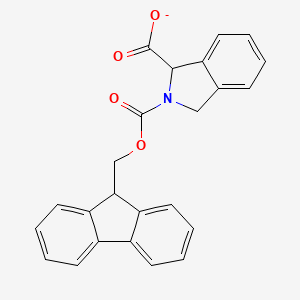
Fmoc-1,3-dihydro-2h-isoindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid: is a chemical compound with the molecular formula C24H19NO4 and a molecular weight of 385.41 g/mol . It is commonly used in the field of organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid typically involves the reaction of 1,3-dihydro-2H-isoindole-2-carboxylic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in an organic solvent.
Substitution: Reaction with nucleophiles to form substituted isoindole derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Deprotection: 1,3-dihydro-2H-isoindole-2-carboxylic acid.
Substitution: Substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid is widely used in peptide synthesis as a protecting group for amino acids . It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules . It plays a crucial role in the development of therapeutic peptides and proteins .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid involves the protection of amino groups during peptide synthesis . The Fmoc group is attached to the amino group, preventing it from reacting with other reagents . This protection is crucial for the selective formation of peptide bonds .
Comparison with Similar Compounds
- Boc-1,3-dihydro-2H-isoindole-2-carboxylic acid
- Cbz-1,3-dihydro-2H-isoindole-2-carboxylic acid
Uniqueness: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid is unique due to its ability to be easily removed under mild conditions using piperidine . This property makes it highly suitable for solid-phase peptide synthesis .
Properties
Molecular Formula |
C24H18NO4- |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/p-1 |
InChI Key |
YDLDAMFCNLVPGY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















